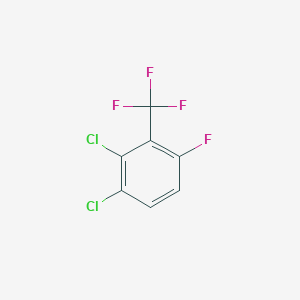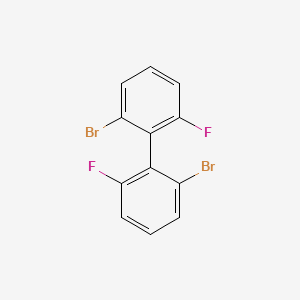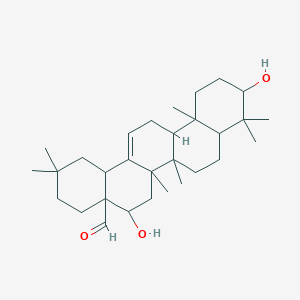
2,3-Dichloro-6-fluorobenzotrifluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dichloro-6-fluorobenzotrifluoride is an organic compound with the molecular formula C7H2Cl2F4. It is a derivative of benzotrifluoride, where two chlorine atoms and one fluorine atom are substituted at the 2, 3, and 6 positions, respectively. This compound is known for its applications in various chemical syntheses and industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dichloro-6-fluorobenzotrifluoride typically involves the halogenation of benzotrifluoride derivatives. One common method is the direct fluorination and chlorination of benzotrifluoride under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as iron or aluminum chloride, which facilitates the substitution reactions.
Industrial Production Methods
In industrial settings, the production of this compound is often achieved through a multi-step process involving the chlorination and fluorination of benzotrifluoride. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may involve the use of high temperatures and pressures, as well as specific solvents to enhance the reaction efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Dichloro-6-fluorobenzotrifluoride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation to form corresponding quinones or reduction to form hydroquinones.
Coupling Reactions: The compound can be used in coupling reactions to form more complex aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzotrifluorides, while oxidation can produce quinones.
Wissenschaftliche Forschungsanwendungen
2,3-Dichloro-6-fluorobenzotrifluoride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It serves as a precursor in the development of drugs and therapeutic agents.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2,3-Dichloro-6-fluorobenzotrifluoride involves its interaction with specific molecular targets. The compound can act as an electrophile in substitution reactions, where it reacts with nucleophiles to form new chemical bonds. The pathways involved in these reactions depend on the nature of the nucleophile and the reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-Dichlorobenzotrifluoride: Similar in structure but lacks the fluorine atom at the 6 position.
4-Chlorobenzotrifluoride: Contains a single chlorine atom and is used in similar applications.
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone: Known for its high reduction potential and used in oxidation reactions.
Uniqueness
2,3-Dichloro-6-fluorobenzotrifluoride is unique due to the presence of both chlorine and fluorine atoms, which impart specific chemical properties and reactivity. This makes it a valuable compound in various synthetic and industrial applications.
Eigenschaften
CAS-Nummer |
1221272-79-2 |
|---|---|
Molekularformel |
C7H2Cl2F4 |
Molekulargewicht |
232.99 g/mol |
IUPAC-Name |
1,2-dichloro-4-fluoro-3-(trifluoromethyl)benzene |
InChI |
InChI=1S/C7H2Cl2F4/c8-3-1-2-4(10)5(6(3)9)7(11,12)13/h1-2H |
InChI-Schlüssel |
XBZXZWUMNNFIIJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1F)C(F)(F)F)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![Acetic acid, 2-chloro-, [[4-(3,5-dichlorophenoxy)-3-nitrophenyl]iminomethyl]azanyl ester](/img/structure/B12088521.png)



![(2-Methylbutan-2-yl)({[4-(methylsulfanyl)phenyl]methyl})amine](/img/structure/B12088552.png)
![2-({Bicyclo[2.2.1]heptan-2-yl}amino)cyclohexan-1-ol](/img/structure/B12088556.png)
![1-(3'-Chloro-4'-fluoro-[1,1'-biphenyl]-4-yl)ethanamine](/img/structure/B12088561.png)

